molecular formula C20H14N2O4 B088866 9,10-Anthracenedione, 1-amino-4,5-dihydroxy-8-(phenylamino)- CAS No. 12223-10-8

9,10-Anthracenedione, 1-amino-4,5-dihydroxy-8-(phenylamino)-

Cat. No.: B088866
CAS No.: 12223-10-8
M. Wt: 346.3 g/mol
InChI Key: PPGISMVFVBBTGY-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 1-amino-4,5-dihydroxy-8-(phenylamino)- is a derivative of anthracenedione, a class of compounds known for their diverse applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Anthracenedione, 1-amino-4,5-dihydroxy-8-(phenylamino)- typically involves the following steps:

    Starting Material: The synthesis begins with anthracene, which undergoes oxidation to form 9,10-anthracenedione.

    Hydroxylation: Hydroxyl groups are introduced through hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

    Phenylamination: The phenylamino group is introduced through a reaction with aniline or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation, amination, and hydroxylation processes, often optimized for yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Quinone Derivatives: Formed through oxidation.

    Hydroquinone Derivatives: Formed through reduction.

    Substituted Derivatives: Formed through substitution reactions.

Scientific Research Applications

9,10-Anthracenedione, 1-amino-4,5-dihydroxy-8-(phenylamino)- has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of dyes and pigments.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Studied for its pharmacological properties, including antitumor activity.

    Industry: Utilized in the production of photoinitiators for polymerization processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways:

    Molecular Targets: Enzymes involved in redox reactions, DNA intercalation sites.

    Pathways: Induction of oxidative stress, inhibition of cell proliferation, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    9,10-Anthracenedione: The parent compound, lacking amino and hydroxy groups.

    1-Amino-4-hydroxy-9,10-anthracenedione: Similar structure with fewer functional groups.

    1,4-Diamino-9,10-anthracenedione: Contains two amino groups, used in dye synthesis.

Properties

IUPAC Name

1-amino-8-anilino-4,5-dihydroxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O4/c21-11-6-8-13(23)17-15(11)19(25)16-12(22-10-4-2-1-3-5-10)7-9-14(24)18(16)20(17)26/h1-9,22-24H,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGISMVFVBBTGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6066579
Record name 9,10-Anthracenedione, 1-amino-4,5-dihydroxy-8-(phenylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6066579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20241-77-4
Record name 1-Amino-4,5-dihydroxy-8-(phenylamino)-9,10-anthracenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20241-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Amino-4,5-dihydroxy-8-phenylaminoanthraquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020241774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Anthracenedione, 1-amino-4,5-dihydroxy-8-(phenylamino)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 9,10-Anthracenedione, 1-amino-4,5-dihydroxy-8-(phenylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6066579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-amino-4,5-dihydroxy-8-(phenylamino)anthraquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.652
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-AMINO-4,5-DIHYDROXY-8-PHENYLAMINOANTHRAQUINONE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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